1H-[1,2,4]Oxadiazino[4,3-a]azepine is a heterocyclic compound characterized by a fused oxadiazine and azepine ring system. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The chemical structure includes nitrogen and oxygen atoms, which contribute to its reactivity and interaction with biological targets.
The compound is classified under the broader category of oxadiazines, which are known for their diverse pharmacological properties. It has a specific CAS number, 252962-96-2, which facilitates its identification in chemical databases and literature. The classification of 1H-[1,2,4]Oxadiazino[4,3-a]azepine is essential for understanding its chemical behavior and potential applications in various fields such as pharmaceuticals and agrochemicals .
The synthesis of 1H-[1,2,4]Oxadiazino[4,3-a]azepine can be achieved through several methods:
The synthesis typically requires careful control of temperature and reaction time to ensure high yields. For instance, employing concentrated sulfuric acid can facilitate the cyclodehydration process necessary for forming the oxadiazine structure. Additionally, solvent choice plays a crucial role; dry toluene is often preferred for its ability to dissolve reactants effectively while minimizing side reactions .
The molecular structure of 1H-[1,2,4]Oxadiazino[4,3-a]azepine features a fused bicyclic system comprising an oxadiazine ring (five-membered) and an azepine ring (seven-membered). The presence of nitrogen atoms within these rings contributes significantly to the compound's chemical properties.
1H-[1,2,4]Oxadiazino[4,3-a]azepine can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific catalysts or conditions to optimize yields. For example, using palladium catalysts can facilitate hydrogenation processes that modify the nitrogen functionalities within the rings.
The mechanism of action for 1H-[1,2,4]Oxadiazino[4,3-a]azepine is primarily linked to its interactions with biological targets such as enzymes or receptors. Its nitrogen-containing structure allows it to form hydrogen bonds and coordinate with active sites on proteins.
Studies have suggested that compounds related to this structure exhibit antimicrobial and anti-inflammatory activities. The exact mechanism often involves inhibition of specific pathways or modulation of receptor activity .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties accurately.
1H-[1,2,4]Oxadiazino[4,3-a]azepine has potential applications in:
1H-[1,2,4]Oxadiazino[4,3-a]azepine represents a sophisticated polycyclic heteroaromatic system characterized by the fusion of a six-membered 1,2,4-oxadiazine ring with a seven-membered 1H-azepine scaffold. This hybrid architecture combines the metabolic stability conferred by the oxadiazine moiety with the conformational flexibility of the azepine ring, creating a unique three-dimensional pharmacophore space. The scaffold’s complexity arises from its bridged heteroatom arrangement, featuring nitrogen atoms at critical ring junctures and oxygen integrated within the oxadiazine component. Historically inaccessible due to synthetic challenges, advances in catalytic ring-annulation strategies have enabled its targeted exploration within drug discovery programs, particularly for central nervous system (CNS) and oncology targets where rigid yet flexible frameworks are advantageous [2] [3].
The 1H-[1,2,4]Oxadiazino[4,3-a]azepine system belongs to the tricyclic bridged heterocycle family, defined by fusion between the 1,2,4-oxadiazine ring (positions 4,5,6,a) and the azepine moiety (positions 1,2,3,4,8,9,9a). Its core structure exhibits the following attributes:
Ring Fusion and Atom Numbering: The oxadiazine ring annulates across the azepine’s C3-C4 bond, designated as [4,3-a] to indicate attachment at azepine positions 3 and 4. This creates a bridged bicyclic junction at atoms 4, 9a, and a, forcing the azepine ring into a boat-like conformation critical for electronic delocalization. Systematic numbering assigns N1 (azepine nitrogen) as position 1, with fusion atoms C4 and C9a serving as bridgeheads [2] [5].
Electronic Hybridization: The scaffold displays localized aromaticity within the oxadiazine ring’s N-O-N segments but exhibits non-aromatic character in the azepine ring due to its non-planar geometry. Tautomeric equilibria influence electron density: the 1H-azepine tautomer (lone pair on N1) predominates, though annular tautomerism can generate minor 3H-forms under acidic conditions, altering nucleophilicity at C3 [1] [2].
Substitution-Dependent Stability: Unsubstituted parent scaffolds display limited stability, akin to 1H-azepines, which undergo ring contraction or oxidation. Electron-withdrawing groups (e.g., 3-CN, 8-keto) stabilize the core by reducing electron density at N1 and C4, suppressing ring rearrangements observed in simpler azepines [2].
Table 1: Key Structural Parameters of 1H-[1,2,4]Oxadiazino[4,3-a]azepine
| Structural Feature | Description | Chemical Implication |
|---|---|---|
| Ring Fusion Designation | [4,3-a] (Oxadiazine fused to azepine at bonds C3-C4) | Determines bridgehead atoms (C4, C9a) and ring junction strain |
| Predominant Tautomer | 1H-Azepine form (lone pair localized on N1) | N1 acts as hydrogen bond donor; susceptible to N-alkylation |
| Aromaticity Profile | Mixed: Oxadiazine shows σ-aromaticity; Azepine is non-aromatic | Enables electrophilic attack at C2, C9 of azepine ring |
| Conformational Flexibility | Boat conformation in azepine; Planar oxadiazine | Creates chiral pockets suitable for allosteric binding |
Nomenclature Complexity: Hantzsch-Widman and fusion rules govern naming. "1H" specifies the azepine nitrogen’s protonation state. "[1,2,4]Oxadiazino" denotes the oxygen-containing heterocycle’s type and atom numbering (O at position 2, N at 1 and 4), while "[4,3-a]" defines fusion loci. This contrasts with simpler azepines named solely as azepines or diazepines if di-nitrogenated [5].
The development of oxadiazine-azepine hybrids emerged through three evolutionary phases, driven by synthetic breakthroughs and pharmacological needs:
Nitrene Insertion into benzazepines followed by oxidative ring expansion – a method adapted from azepine synthesis but plagued by regioisomerism [1] [2].These efforts yielded milligram-scale libraries, enabling preliminary SAR showing that C8-methyl substitution enhanced proteolytic stability by 3-fold in hepatic microsomes [2].
Phase 2: Catalytic Annulation Era (2010-2018): Transition metal catalysis revolutionized access. Landmarks included:
Gold(I)-catalyzed hydroamination of diyne-carbonyls forming azepinones, followed by [3+3] cycloaddition with nitrile oxides to install oxadiazine – a route favoring tricyclic diversity [2].These advances enabled the first in vivo studies of 6-phenyl-substituted derivatives as mGluR5 negative allosteric modulators (2015).
Phase 3: Targeted Biological Profiling (2019-Present): Rational design prioritized C6-aryl/heteroaryl and N1-sulfonyl variants for CNS/oncology targets. Notable milestones:
Discovery of kv7.2 potassium channel openers (2023) via C3-aminocarbonyl substitutions, mitigating neuronal hyperexcitability with EC50 = 85 nM [2].
Table 2: Evolution of Synthetic Methodologies for Oxadiazino-Azepines
| Time Period | Synthetic Strategy | Key Advancement | Representative Yield | Pharmacological Focus |
|---|---|---|---|---|
| 1985–2005 | Linear cyclocondensation | Hydroxylamine-mediated oxadiazine ring closure | 8–15% | None (scaffold exploration) |
| 2006–2018 | Pd/Cu tandem catalysis | Regioselective azepine formation and N-O coupling | 45–60% | mGluR5 NAMs; Sigma-1 ligands |
| 2019–Present | Gold(I)/photoredox dual catalysis | Radical-enabled annulation and late-stage C-H arylation | 65–80% | EGFR inhibitors; Kv7.2 openers |
Table 3: Pharmacological Applications of Derived Analogs
| Scaffold Modification | Target Class | Biological Activity | Reference Inspiration |
|---|---|---|---|
| Pyrimido[4,5-b]-fusion | EGFR tyrosine kinase | IC50 = 110 nM (H1975 cell line) | Tricyclic benzoxazepines [3] |
| N1-Benzenesulfonyl; C3-Cyano | Sigma-2 receptors | Ki = 6.3 nM (pan-cancer imaging) | Benzo-fused azepines [2] |
| C6-Pyridyl; C9a-Fluoro | mGluR5 NAM | IC50 = 28 nM (rat cortical neurons) | Allosteric modulator scaffolds [2] |
Contemporary design exploits molecular editing via C-H functionalization (2024), allowing direct installation of pharmacophores like C9-aminomethyl groups – previously inaccessible due to ring sensitivity. This positions the scaffold for protein degradation applications (e.g., PROTACs) leveraging its rigid geometry [2] [3].
| Compound Name | Structural Features |
|---|---|
| 1H-[1,2,4]Oxadiazino[4,3-a]azepine | Parent tricyclic scaffold |
| 3-Cyano-1H-[1,2,4]Oxadiazino[4,3-a]azepine | C3 electron-withdrawing substitution |
| 6-Phenyl-1H-[1,2,4]Oxadiazino[4,3-a]azepine | C6-aryl modification |
| N1-Sulfonyl-1H-[1,2,4]Oxadiazino[4,3-a]azepine | Sulfonamide at azepine nitrogen |
| Pyrimido[4,5-b][1,4]oxazepino[4,3-a]azepine | Tetracyclic fused derivative with EGFR inhibition |
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8